

empagliflozin tablet disintegration time improvement

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Compound Focus: Empagliflozin

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Key Formulation Factors & Experimental Data

The table below summarizes critical factors and experimental data for improving **Empagliflozin** tablet disintegration, based on a central composite design study [1] [2].

Factor	Role in Formulation	Recommended Range/Type	Experimental Finding
Croscarmellose Sodium (X2)	Superdisintegrant; promotes rapid water uptake and tablet breaking	~5-15 mg per tablet (study used 5-15 mg)	Significant positive effect: Increasing amount reduces disintegration time [1].
Copovidone (X1)	Binder; provides mechanical strength without significantly hindering dissolution	~5-15 mg per tablet (study used 5-15 mg)	Optimal quantity crucial: Insufficient causes poor strength, excess can prolong disintegration [1].
Microcrystalline Cellulose (MCC)	Diluent; excellent compressibility and dissolution enhancement [1]	Common pharmaceutical grade	Used as a constant filler in the optimized formulation [1].

Factor	Role in Formulation	Recommended Range/Type	Experimental Finding
Optimized Formulation (F3)	Direct compression blend of active ingredients and excipients	Empagliflozin (10 mg) + Sitagliptin (25 mg) + Excipients	Achieved disintegration time of 5.32 minutes and ~90% drug release in 30 minutes [1] [2].

Experimental Protocol: Formulation Optimization

This methodology is based on the use of **Design Expert Software (v.13)** and a **Central Composite Design (CCD)** to systematically optimize the formulation [1].

- **Define Formulation Goals:** Set target criteria. For an immediate-release tablet, the primary goals are a short **disintegration time** (e.g., less than 10 minutes) and a high **percent drug release** within 30 minutes (e.g., over 85%) [1].
- **Select Independent and Dependent Variables:**
 - **Independent Variables (Factors):** Choose excipients whose amounts you will vary. The cited study used:
 - **X1:** Amount of Copovidone (binder)
 - **X2:** Amount of Croscarmellose Sodium (superdisintegrant) [1]
 - **Dependent Variables (Responses):** These are the quality attributes you want to optimize. The study measured:
 - **Y1:** Disintegration Time (minutes)
 - **Y2:** Percent Drug Release at 30 minutes (%) [1]
- **Generate Experimental Runs:** The CCD in Design Expert software will generate a set of several formulations (e.g., 9 runs) with different combinations of your X1 and X2 factors. This approach allows you to model the interaction effects with a reduced number of experiments [1].
- **Prepare Powder Blends and Tablets:**
 - **Blending:** Pass accurately weighed quantities of **Empagliflozin**, other APIs (if any), and excipients (MCC, copovidone, croscarmellose sodium) through a sieve (e.g., #40). Mix them geometrically in a polythene bag for a set time (e.g., 15 minutes) to ensure a uniform blend [1].

- **Lubrication:** Add magnesium stearate (e.g., 1% w/w) to the blend and mix further for about 2 minutes [1].
- **Compression:** Compress the final blend using a tablet compression machine. The study used a 9-station rotary machine with 9-mm round, flat-faced punches to make tablets with a total weight of 300 mg [1].
- **Evaluate Tablet Properties:** Test the tablets from each experimental run for:
 - **Disintegration Time:** Use a standard disintegration test apparatus [1].
 - **Drug Release Profile:** Use a dissolution tester (e.g., USP Apparatus II). Analyze the dissolved samples using a validated HPLC method to determine the percentage of drug released over time [1].
 - **Other Quality Controls:** Also test for hardness, friability, weight variation, and assay to ensure overall quality [1].
- **Analyze Data and Find Optimum:** Input the experimental results for each response into Design Expert software. The software will generate mathematical models and response surface plots to help you identify the optimal amounts of X1 and X2 that produce the fastest disintegration and highest drug release [1].

Troubleshooting Guide & FAQs

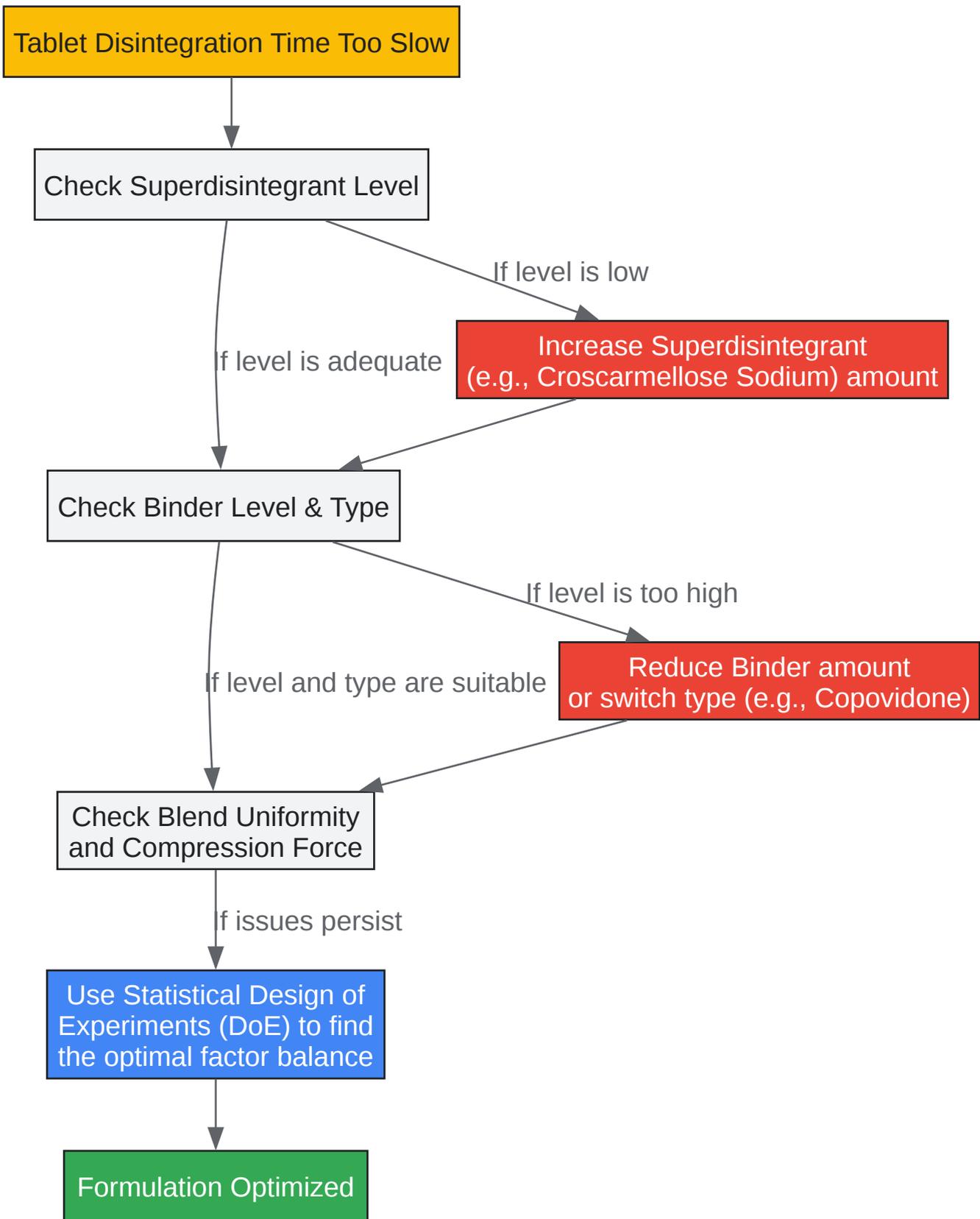
Frequently Asked Questions

Q1: My tablets are disintegrating too slowly. What is the first thing I should check? A: The most likely culprit is an insufficient amount of superdisintegrant. Review your formulation and consider increasing the percentage of **Croscarmellose Sodium** within the typical ranges for direct compression. Also, ensure that your binder (e.g., Copovidone) is not used in excessive amounts, as this can form a gel-like barrier that slows down water penetration and disintegration [1].

Q2: How can I improve dissolution without compromising tablet hardness? A: You need to find the right balance between the disintegrant and the binder. Using a statistical tool like Central Composite Design is highly effective for this. It allows you to see how changes in the disintegrant and binder interact. The goal is to find a "sweet spot" where you use enough binder to achieve acceptable hardness and friability, but not so much that it negates the function of the disintegrant [1].

Q3: Is the direct compression method suitable for an immediate-release Empagliflozin tablet? **A:** Yes, the direct compression method is well-suited and widely used in the industry for its simplicity, cost-effectiveness, and ability to produce rapid disintegration. The cited research successfully developed and optimized the combination tablet of **Empagliflozin** and Sitagliptin using this very method [1].

Troubleshooting Flowchart The following diagram outlines a logical workflow for diagnosing and addressing slow disintegration issues.



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Key Takeaways for Success

To summarize the critical points for your development work:

- **Leverage Statistical Design:** Using a systematic approach like Central Composite Design (CCD) is far more efficient than a "trial-and-error" method for understanding factor interactions and finding the optimal formulation [1].
- **Balance Your Excipients:** The interaction between the **superdisintegrant** (Croscarmellose Sodium) and the **binder** (Copovidone) is the most critical relationship to manage for achieving both fast disintegration and good tablet mechanical strength [1].
- **Validate with In-Vitro Tests:** The ultimate proof of a successful formulation is a short disintegration time coupled with a rapid and complete drug release profile in dissolution testing [1] [2].

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